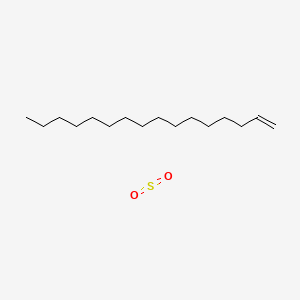

hexadec-1-ene;sulfur dioxide

Description

Contextualization within Olefin and Sulfur Compound Reactivity

Olefins, or alkenes, are a fundamental class of hydrocarbons characterized by the presence of at least one carbon-carbon double bond. This double bond, a region of high electron density, is the center of reactivity for these molecules, making them susceptible to attack by electrophiles and radicals. Hexadec-1-ene, as a terminal olefin, readily participates in reactions typical of this class.

Sulfur dioxide (SO₂), on the other hand, is an amphoteric molecule possessing both nucleophilic and electrophilic characteristics. ethernet.edu.et Its unique electronic structure allows it to react with a wide variety of organic and inorganic compounds. ethernet.edu.et The interaction between olefins and sulfur compounds is a broad area of study. For instance, elemental sulfur reacts with olefins, a process central to the vulcanization of rubber. kglmeridian.comallenpress.com

The most significant reaction pathway for olefins like hexadec-1-ene with sulfur dioxide is radical alternating copolymerization. mdpi.commit.edu In this process, initiated by radicals, the olefin and SO₂ monomers add to the growing polymer chain in a regular, alternating fashion, typically forming a 1:1 copolymer. mit.eduacs.org The precise alternation is a result of the formation of a charge-transfer complex between the electron-rich olefin and the electron-poor sulfur dioxide. acs.org This reaction yields aliphatic polysulfones, also known as poly(olefin sulfone)s. mdpi.com Beyond polymerization, other reaction types, such as BCl₃-mediated ene reactions, can occur between unfunctionalized alkenes and SO₂, leading to the formation of β,γ-unsaturated sulfinyl and sulfonyl compounds. researchgate.netacs.org The reactivity of sulfur-containing olefins in metathesis reactions also presents its own set of challenges and opportunities in organic synthesis. arkat-usa.orgresearchgate.net

Historical Trajectories of Research on Alkene-Sulfur Dioxide Interactions

Scientific inquiry into the reactions between alkenes and sulfur dioxide has a considerable history, with foundational studies dating back to the mid-20th century. A notable early investigation directly relevant to the specified system was conducted in 1956 by F. S. Dainton, K. J. Ivin, and D. R. Sheard, who examined the copolymerization of sulfur dioxide and hexadec-1-ene in a chloroform (B151607) solution. rsc.org This early work focused on elucidating the kinetics and mechanisms of the polymerization process.

These pioneering studies established that the reaction proceeds via a free-radical chain mechanism and is characterized by a ceiling temperature, above which the polymer is thermodynamically unstable and depolymerizes back to its monomers. The heat of reaction for the copolymerization of various alkenes, including hexadec-1-ene, with SO₂ was determined to be approximately -20 ± 1 kcal/mol in the liquid phase. electronicsandbooks.com This historical research laid the groundwork for understanding the fundamental principles governing the formation of poly(olefin sulfone)s and continues to inform modern investigations into these materials.

Contemporary Research Challenges and Paradigms in Hexadec-1-ene/Sulfur Dioxide Chemistry

Modern research into the hexadec-1-ene/sulfur dioxide system and related olefin/SO₂ interactions is driven by the pursuit of advanced materials and novel synthetic methods. A primary focus is the development and application of poly(olefin sulfone)s as degradable polymers or "smart" materials. mdpi.com These polymers are known to decompose upon heating or irradiation, and contemporary studies explore their depolymerization when triggered by specific stimuli like light or the presence of a base. mit.eduacs.orgnih.govacs.org This "on-demand" disassembly makes them promising candidates for recyclable composites and controlled-release applications. mdpi.commit.edu

A significant practical challenge in this field has been the handling of sulfur dioxide, which is a toxic gas. ethernet.edu.et A modern paradigm to overcome this involves the use of bench-stable sulfur dioxide surrogates. ethernet.edu.etresearchgate.net These are solid compounds that can release SO₂ in a controlled manner under specific reaction conditions, thereby improving safety and handling. ethernet.edu.etresearchgate.net

Furthermore, current research is not limited to polymerization. There is a strong interest in developing new catalytic methods to control the reaction between alkenes and SO₂ to yield specific, non-polymeric small molecules. openaccessjournals.com For example, light-mediated hydrosulfonylation reactions have been developed to achieve anti-Markovnikov functionalization of alkenes. unito.it The ongoing challenge lies in designing highly selective and efficient catalytic systems to produce a diverse range of valuable sulfonyl-containing compounds from simple feedstocks like olefins and sulfur dioxide. researchgate.netcas.cn

Data Tables

Table 1: General Reactions of Olefins and Sulfur Dioxide

| Reaction Type | Description | Key Features |

| Radical Copolymerization | Formation of a 1:1 alternating copolymer of the olefin and SO₂. acs.org | Initiated by radicals; leads to poly(olefin sulfone)s; reaction is reversible and subject to a ceiling temperature. mdpi.comacs.org |

| Ene Reaction | A pericyclic reaction involving the transfer of an allylic proton from the alkene to SO₂. | Can be mediated by Lewis acids like BCl₃; forms β,γ-unsaturated sulfinic acid derivatives. researchgate.net |

| Cycloaddition | Concerted [2s+2s] cycloaddition between the alkene and SO₂. | Can occur with certain alkenes, though activation barriers can be high compared to other 1,3-dipoles like ozone. rsc.orgresearchgate.net |

| Hydrosulfonylation | Addition of an H-SO₂R group across the double bond. | Can be achieved using photocatalysis for anti-Markovnikov addition. unito.it |

Structure

3D Structure of Parent

Properties

IUPAC Name |

hexadec-1-ene;sulfur dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32.O2S/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2;1-3-2/h3H,1,4-16H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCIOEMVCJAAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=C.O=S=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33991-01-4 | |

| Details | Compound: 1-Hexadecene, polymer with sulfur dioxide | |

| Record name | 1-Hexadecene, polymer with sulfur dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33991-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

288.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33991-01-4 | |

| Record name | 1-Hexadecene, polymer with sulfur dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Mechanistic Elucidations of Hexadec 1 Ene and Sulfur Dioxide Reactions

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry provides powerful tools to elucidate the complex reaction mechanisms between hexadec-1-ene and sulfur dioxide at a molecular level. Due to the computational cost associated with large molecules, studies often employ smaller model alkenes, such as ethene, to investigate the fundamental principles of reactivity, energetics, and structural transformations. The insights gained from these models are broadly applicable to the behavior of the long-chain hexadec-1-ene. Investigations in this area primarily utilize high-level quantum mechanical methods to map out the potential energy surface of the reaction, identifying the most plausible pathways from reactants to products.

Ab Initio and Density Functional Theory (DFT) Studies of Reaction Energetics

Ab initio and Density Functional Theory (DFT) are cornerstone methods for calculating the energetics of chemical reactions, providing crucial data on activation barriers and the thermodynamic stability of reactants, intermediates, and products. Ab initio methods, such as Coupled Cluster (e.g., CCSD(T)), are derived from first principles without empirical parameters, offering high accuracy. DFT methods, like B3LYP or MPWB1K, incorporate electron correlation in a computationally efficient manner, making them suitable for studying complex reaction systems.

For the interaction between an alkene and sulfur dioxide, calculations focus on determining the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for proposed reaction steps. For instance, in analogous reactions like the cycloaddition of sulfur dioxide to conjugated dienes, DFT calculations have been used to determine activation energies and reaction thermodynamics. researchgate.net Studies on the reaction of SO2 with other molecules, such as the ozone anion, have shown activation energies calculated using high-level ab initio methods to be in the range of 0.6 to 3.4 kcal/mol, demonstrating the precision of these computational approaches in determining reaction feasibility. mdpi.com A negative ΔG indicates a spontaneous reaction, while the activation energy (Ea) determines the reaction rate.

Computational studies on model systems reveal the energetic landscape of the reaction. For example, the formation of cyclic adducts is a key proposed pathway. DFT calculations are used to compute the energy of the transition state leading to such an intermediate relative to the initial reactants (the van der Waals complex of the alkene and SO2). These calculations consistently show that the formation of such intermediates is energetically demanding but thermodynamically possible under specific conditions, such as photochemical excitation. mdpi.com

| Reaction Type | Model System | Computational Method | Activation Energy (Ea) (kcal/mol) | Gibbs Free Energy of Reaction (ΔG) (kcal/mol) | Reference |

|---|---|---|---|---|---|

| [4+2] Cycloaddition | 1,3-Butadiene + SO2 | MPWB1K/6-311G(d,p) | 10.44 - 14.95 | -7.35 to -10.45 | researchgate.net |

| Oxygen Abstraction | SO2 + O3- | CCSD(T) | 0.61 | -25.25 | mdpi.com |

Transition State Analysis and Reaction Pathway Mapping

Transition state theory is a fundamental concept used to understand reaction rates and mechanisms. ucsb.edu A transition state (TS) represents a first-order saddle point on the potential energy surface—an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. ucsb.edu Computational chemists locate these structures using specialized algorithms. A key confirmation of a true TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, transitioning from reactant to product. mdpi.com

For the hexadec-1-ene and sulfur dioxide system, several reaction pathways can be mapped. One commonly investigated pathway for simple alkenes is the [2+1] or [2+2] cycloaddition, where the sulfur dioxide molecule adds across the C=C double bond. mdpi.comcopernicus.orgcopernicus.org This can proceed through a concerted mechanism, where both new bonds are formed simultaneously in a single transition state, or a stepwise mechanism involving a diradical or zwitterionic intermediate.

Computational analysis of the reaction between ethene and electronically excited SO2 suggests a stepwise pathway. The excited triplet state of SO2, which has biradical character, adds to the double bond to form a triplet biradical intermediate. mdpi.com This intermediate then undergoes intersystem crossing (ISC) to the singlet state, followed by ring closure to form the final cyclic product. Transition state analysis is crucial for distinguishing between these possibilities, as the geometry of the TS (e.g., bond lengths and angles) provides a snapshot of the bond-forming and bond-breaking processes. For example, in a concerted transition state, the forming C-S and C-O bonds would be partially formed, whereas in a stepwise mechanism, the TS would lead to an intermediate where only one new bond has been established.

Molecular Modeling of Reactant Interactions and Intermediate Structures

Molecular modeling provides detailed three-dimensional structures of all species involved in the reaction, from the initial encounter of reactants to the final products. Before a reaction occurs, hexadec-1-ene and sulfur dioxide form a weakly bound van der Waals complex, where they are held together by non-covalent interactions. researchgate.net The geometry of this pre-reaction complex can influence the subsequent reaction pathway.

The most significant findings from molecular modeling often concern the structures of transient intermediates. In the photochemical reaction between ethene and SO2, DFT calculations have been instrumental in identifying a key cyclic intermediate: oxathietane 2-oxide (also known as a 4-membered sultine). mdpi.com This molecule contains a four-membered ring consisting of two carbon atoms, one sulfur atom, and one oxygen atom. Computational modeling provides precise structural parameters for this proposed intermediate.

Furthermore, modeling helps to characterize the electronic structure of these intermediates. For instance, analysis of the spin density in the proposed triplet biradical intermediates shows how the unpaired electrons are distributed across the sulfur, oxygen, and carbon atoms, which dictates the subsequent bond-forming steps. mdpi.com These detailed structural and electronic insights obtained from molecular modeling are essential for building a complete and accurate picture of the reaction mechanism.

| Species | Description | Key Structural Features (from DFT) | Reference |

|---|---|---|---|

| Triplet Biradical Intermediate | An open-chain intermediate formed from the addition of excited SO2 to the C=C bond. | Characterized by elongated C-C and C-S/C-O bonds. High spin density on terminal atoms. | mdpi.com |

| Oxathietane 2-oxide | A cyclic, 4-membered ring intermediate (sultine). | A plausible candidate for the final product, identified by comparing its calculated vibrational spectra with experimental data. | mdpi.com |

Synthetic Strategies for Hexadec 1 Ene/sulfur Dioxide Derived Structures

Catalytic Approaches to Reaction Control

Catalysis plays a pivotal role in directing the reaction between hexadec-1-ene and sulfur dioxide toward desired products, minimizing side reactions, and enhancing reaction rates and selectivity. The choice of catalyst—homogeneous, heterogeneous, or photo- and electrocatalytic—dictates the reaction pathway and the nature of the resulting chemical structures.

Homogeneous Catalysis for Selective Product Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a high degree of control over the reaction of α-olefins with sulfur dioxide. While much of the research in this area has focused on polymerization, the principles of homogeneous catalysis can be applied to achieve selective formation of non-polymeric products, such as sulfones. For long-chain α-olefins like hexadec-1-ene, transition metal complexes are often employed to mediate the reaction.

Research in related systems has shown that the reaction can proceed via the formation of alkyl and alkylsulfonyl radicals. For instance, a three-component reaction of potassium alkyltrifluoroborates, a sulfur dioxide surrogate, and alkenes under photocatalysis with a homogeneous catalyst can produce diverse sulfones in good yields at room temperature. This process involves the generation of alkyl and alkylsulfonyl radicals as key intermediates through a reductive single-electron transfer. Although not specifically demonstrated for hexadec-1-ene, this methodology highlights the potential of homogeneous catalysis to control the formation of sulfonylated compounds from α-olefins.

The mechanism often involves the coordination of the olefin to a metal center, followed by insertion of sulfur dioxide into the metal-alkyl bond. The resulting metal-sulfinate intermediate can then undergo further reactions to yield the desired product. The choice of ligands on the metal center is crucial in tuning the catalyst's activity and selectivity, preventing uncontrolled polymerization.

Table 1: Examples of Homogeneous Catalytic Systems for Alkene Sulfonylation (Note: Data is generalized from studies on various alkenes, as specific data for hexadec-1-ene is limited.)

| Catalyst System | Alkene Substrate | Product Type | Key Features |

| [Acr⁺-Mes]ClO₄ (photocatalyst) | Various Alkenes | Alkyl Sulfones | Visible-light mediated, room temperature, radical mechanism. |

| Copper(I) salts with bipyridine ligand | Aryl Boronic Acids and Aryl Iodides | Aryl Sulfones | Sulfonylative cross-coupling reaction. scispace.com |

| Copper(II) triflate with bipyridine ligand | Aryl Boronic Acids and Amines | Sulfonamides | Single-step synthesis from three components. scispace.com |

Heterogeneous Catalysts in Hexadec-1-ene/Sulfur Dioxide Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and recyclability. However, research on the application of heterogeneous catalysts for the specific reaction between hexadec-1-ene and sulfur dioxide is notably limited. General studies on the heterogeneous reactions of SO2 often focus on its interaction with mineral particles or its oxidation over supported metal oxides, which is not directly applicable to the synthesis of organic sulfur compounds from olefins. lehigh.edulehigh.edu

In related fields, such as the epoxidation of long-chain α-olefins, heterogeneous catalysts like metal-organic frameworks (MOFs) and supported metal oxides have been successfully employed. mdpi.comsemanticscholar.org For example, calcium stannate-based perovskite oxides have been shown to be effective for the epoxidation of 1-octene (B94956) and 1-decene. mdpi.com These systems demonstrate that solid catalysts can be designed to interact with the double bond of long-chain alkenes.

While direct evidence is lacking, it can be postulated that supported metal catalysts or metal oxides with Lewis acidic sites could potentially activate the double bond of hexadec-1-ene, facilitating a controlled reaction with sulfur dioxide. The development of such heterogeneous catalysts remains an area for future research.

Photo- and Electrocatalytic Methodologies

Photo- and electrocatalytic methods provide alternative approaches to initiate and control the reaction between alkenes and sulfur dioxide under mild conditions. These techniques often rely on the generation of radical intermediates.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. In the context of alkene sulfonylation, a photocatalyst, upon irradiation, can initiate a single-electron transfer (SET) process. For example, a three-component reaction involving potassium alkyltrifluoroborates, a sulfur dioxide surrogate like DABCO·(SO2)2, and an alkene can be photocatalyzed to produce sulfones. researchgate.netnih.govresearchgate.net The proposed mechanism involves the formation of an alkyl radical, which then reacts with SO2 to form an alkylsulfonyl radical. This radical species subsequently adds to the alkene, leading to the final sulfone product after a reduction and protonation step. nih.gov While not specifically demonstrated with hexadec-1-ene, this method shows promise for the synthesis of sulfonylated long-chain alkanes.

Electrocatalysis: Electrochemical methods can also be employed to generate the reactive species necessary for the sulfonylation of alkenes. By controlling the electrode potential, specific redox reactions can be triggered, leading to the formation of sulfonyl radicals from SO2. These radicals can then react with alkenes in a controlled manner. Electrocatalysis offers a reagent-free method for activating sulfur dioxide and can be a green alternative to traditional chemical methods.

Polymerization Techniques for Hexadec-1-ene and Sulfur Dioxide Copolymers

The copolymerization of α-olefins with sulfur dioxide typically yields poly(olefin sulfone)s, which are alternating copolymers. researchgate.netnih.govnih.govresearchgate.netchemrxiv.orgnih.gov These polymers have attracted interest due to their unique properties and potential applications. The polymerization is generally a radical chain-growth process.

Bulk and Solution Polymerization Regimes

Bulk and solution polymerization are common methods for the synthesis of poly(hexadec-1-ene sulfone).

Solution Polymerization: The copolymerization of 1-hexadecene (B165127) and sulfur dioxide has been demonstrated in a chloroform (B151607) solution. This process is typically initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN), or by photochemical means. The reaction proceeds via a radical mechanism, leading to the formation of an alternating copolymer. The solvent plays a crucial role in solvating the monomers and the growing polymer chains, and in controlling the reaction temperature.

Bulk Polymerization: In bulk polymerization, the reaction is carried out with only the monomers and an initiator, without any solvent. This method can lead to higher reaction rates and polymer yields. However, controlling the viscosity and temperature can be challenging, especially for exothermic polymerizations. For the hexadec-1-ene/SO2 system, the high viscosity of the resulting polymer could make bulk polymerization difficult to manage.

The mechanism of this free-radical copolymerization is believed to involve the formation of a charge-transfer complex between the electron-donor olefin and the electron-acceptor sulfur dioxide. This complex can then be incorporated into the growing polymer chain. nih.gov

Controlled/Living Polymerization Methods

Controlled/living polymerization techniques aim to produce polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and controlled architectures. researchgate.net Applying these methods to the copolymerization of α-olefins and sulfur dioxide presents challenges due to the high reactivity of the radical intermediates.

Traditional radical polymerization of α-olefins is often difficult to control. researchgate.netnih.govnih.govresearchgate.netchemrxiv.orgnih.gov However, techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been developed to control radical polymerizations. nih.gov RAFT polymerization involves the use of a chain transfer agent that reversibly deactivates the propagating radical, allowing for controlled chain growth. While sulfur-free RAFT agents based on exo-olefins have been developed for the polymerization of methacrylates, their application to the copolymerization of long-chain α-olefins and SO2 is not well-documented. nih.gov

The development of controlled/living polymerization methods for the hexadec-1-ene/sulfur dioxide system would be a significant advancement, enabling the synthesis of well-defined poly(olefin sulfone)s with tailored properties for specific applications.

Table 2: Comparison of Polymerization Techniques for Olefin/SO2 Copolymers

| Polymerization Technique | Description | Advantages | Disadvantages | Applicability to Hexadec-1-ene/SO2 |

| Solution Polymerization | Monomers and initiator are dissolved in a solvent. | Good heat dissipation and viscosity control. | Solvent removal is required; lower reaction rates. | Demonstrated for hexadec-1-ene/SO2. |

| Bulk Polymerization | Polymerization of undiluted monomers. | High reaction rates and polymer purity. | Difficult to control temperature and viscosity. | Potentially challenging due to high viscosity. |

| Controlled/Living Polymerization (e.g., RAFT) | Employs techniques to minimize termination and chain transfer reactions. | Control over molecular weight, dispersity, and architecture. | May require specific initiators and chain transfer agents; less explored for this system. | A developing area with potential for synthesizing well-defined polymers. |

Polymerization in Dispersed Media

While bulk polymerization, often utilizing an excess of liquefied sulfur dioxide as both a comonomer and the reaction solvent, is a common method for synthesizing poly(olefin sulfone)s, the application of dispersed media techniques such as emulsion, suspension, or dispersion polymerization to the hexadec-1-ene/sulfur dioxide system is not widely documented in publicly available research. researchgate.net This may be attributed to several factors inherent to the monomers and the polymerization mechanism.

The highly reactive nature of sulfur dioxide and the specific solubility parameters of the long-chain olefin, hexadec-1-ene, may present challenges in establishing stable dispersed systems. For instance, in emulsion polymerization, the partitioning of the hydrophobic hexadec-1-ene and the polar, reactive sulfur dioxide between the aqueous and organic phases would need careful management with appropriate surfactants and stabilizing agents. Similarly, in suspension polymerization, maintaining stable droplets of the monomer phase within a continuous phase would require careful selection of suspending agents and agitation conditions to prevent coalescence and ensure uniform particle size.

The initiation chemistry in these systems would also require consideration. While redox initiators are often employed in aqueous-based emulsion systems, their compatibility and efficiency with the hexadec-1-ene/sulfur dioxide monomer pair would need to be established. For suspension and dispersion polymerization, oil-soluble initiators are typically used.

Given the challenges, the development of dispersed media polymerization for hexadec-1-ene/sulfur dioxide would necessitate significant research to identify suitable surfactants, stabilizers, and initiator systems that are effective for this specific monomer pair and can lead to the desired polymer architecture and particle morphology.

Optimization of Reaction Parameters for Yield and Specificity

The yield of poly(hexadecene sulfone) and the specificity of the 1:1 alternating structure are critically influenced by several reaction parameters. Optimization of these parameters is essential for achieving high-purity, high-molecular-weight copolymers suitable for various applications.

Influence of Temperature, Pressure, and Irradiation on Reaction Outcomes

Temperature, pressure, and irradiation are fundamental parameters that govern the kinetics and thermodynamics of the free-radical copolymerization of hexadec-1-ene and sulfur dioxide.

Temperature: The polymerization of olefins and sulfur dioxide is characterized by a "ceiling temperature" (Tc), above which the propagation reaction becomes thermodynamically unfavorable, and depolymerization dominates. This equilibrium is a critical consideration, as conducting the polymerization at temperatures approaching the ceiling temperature will result in lower yields and molecular weights. For poly(olefin sulfone)s, the ceiling temperature is dependent on the specific olefin used. Lower polymerization temperatures, often below 0°C, are typically employed to favor polymer formation and achieve higher molecular weights. mdpi.com However, excessively low temperatures can significantly decrease the rate of polymerization, necessitating a balance to achieve optimal outcomes.

Pressure: The application of pressure can influence the polymerization reaction in several ways. Increased pressure generally leads to an increase in the rate of polymerization due to the increase in monomer concentration and the positive activation volume for the propagation step. In the case of copolymerization involving a gaseous monomer like sulfur dioxide, pressure is a direct factor in controlling the concentration of SO2 in the reaction medium. Higher pressures can enhance the solubility of SO2 in the liquid phase, thereby increasing its availability for reaction with hexadec-1-ene. This can lead to higher reaction rates and potentially higher polymer yields. nih.govchemscene.com

| Parameter | Effect on Reaction Rate | Effect on Molecular Weight | Effect on Yield | Key Considerations |

|---|---|---|---|---|

| Temperature | Increases up to a point, then decreases near Tc | Generally decreases with increasing temperature | Decreases significantly near the ceiling temperature (Tc) | Maintaining a temperature well below Tc is crucial for polymer formation. |

| Pressure | Generally increases | Can increase due to enhanced propagation | Generally increases due to higher monomer concentration | Important for controlling the concentration of gaseous SO2. |

| Irradiation Intensity | Increases with higher intensity | Generally decreases with higher intensity due to increased termination | Increases with higher initiation rate, up to a point | Allows for initiator-free polymerization at low temperatures. |

Role of Solvent Environment on Reaction Kinetics and Selectivity

The solvent plays a crucial role in the copolymerization of hexadec-1-ene and sulfur dioxide, influencing both the reaction kinetics and the selectivity towards the desired 1:1 alternating copolymer.

In many synthetic approaches, an excess of liquefied sulfur dioxide itself serves as the reaction medium. In this scenario, the high concentration of SO2 promotes the formation of the charge-transfer complex with hexadec-1-ene, which is a precursor to the alternating copolymerization. This approach simplifies the reaction system but limits the ability to independently vary the monomer concentrations.

The use of a co-solvent, such as chloroform, has been reported for the copolymerization of hexadec-1-ene and sulfur dioxide. The introduction of a co-solvent can affect the solubility of the monomers and the growing polymer chains. A solvent that can effectively solvate both the nonpolar hexadec-1-ene and the polar sulfur dioxide can lead to a more homogeneous reaction mixture, potentially increasing the reaction rate and leading to a more uniform polymer. The polarity of the solvent can also influence the stability of the radical intermediates and the transition states, thereby affecting the kinetics of the propagation and termination steps. The choice of solvent can also impact the ceiling temperature of the polymerization.

Stoichiometric Ratio and Concentration Effects on Product Architecture

The architecture of the resulting polymer, particularly its molecular weight and the fidelity of the 1:1 alternating structure, is highly sensitive to the stoichiometric ratio of the monomers and the concentration of the initiator.

Stoichiometric Ratio: The copolymerization of hexadec-1-ene and sulfur dioxide proceeds through the formation of a charge-transfer complex, which leads to a strong tendency for 1:1 alternation. researchgate.netnih.govresearchgate.net Therefore, maintaining a monomer feed ratio close to equimolar (1:1 hexadec-1-ene to SO2) is critical for achieving a perfectly alternating copolymer. A significant excess of one monomer can lead to a decrease in the polymerization rate and may result in a polymer with a different composition or the formation of side products. For instance, an excess of the olefin may lead to the incorporation of olefin-olefin linkages, disrupting the alternating structure, although this is generally less favorable in this system. Control over the monomer feed ratio is thus a primary means of ensuring the desired product architecture. nih.govresearchgate.netrsc.org

Concentration Effects (Initiator): The concentration of the free-radical initiator has a profound effect on both the rate of polymerization and the final molecular weight of the poly(hexadecene sulfone). As a general principle in free-radical polymerization, the rate of polymerization is proportional to the square root of the initiator concentration, while the kinetic chain length (and thus the molecular weight) is inversely proportional to the square root of the initiator concentration. researchgate.netresearchgate.netnih.gov

Therefore, a higher initiator concentration will lead to a faster reaction rate but will also result in the formation of a larger number of polymer chains, each with a lower average molecular weight. Conversely, a lower initiator concentration will slow down the reaction but will favor the growth of longer polymer chains, resulting in a higher average molecular weight. The selection of the initiator concentration is therefore a critical parameter to be optimized to achieve the desired balance between reaction time and the target molecular weight of the polymer. nih.govmdpi.com

| Parameter | Condition | Effect on Polymer Architecture | Effect on Reaction Rate |

|---|---|---|---|

| Monomer Ratio ([Hexadec-1-ene]:[SO2]) | Equimolar (1:1) | Promotes 1:1 alternating copolymer structure. | Optimal for alternating copolymerization. |

| Non-equimolar | May lead to deviations from 1:1 alternation and lower molecular weight. | Generally decreases. | |

| Initiator Concentration | High | Lower average molecular weight. | Increases. |

| Low | Higher average molecular weight. | Decreases. |

Advanced Methodologies for Structural and Compositional Analysis of Hexadec 1 Ene/sulfur Dioxide Reaction Products

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of poly(hexadecene sulfone). Both ¹H and ¹³C NMR provide critical data on the copolymer's microstructure.

In a typical ¹H NMR spectrum of the copolymer, the complex multiplets corresponding to the long aliphatic chain of the hexadecene monomer unit would shift significantly upon polymerization. The protons adjacent to the sulfone group are particularly diagnostic, experiencing a downfield shift due to the electron-withdrawing nature of the SO₂ group. For instance, the methylene (B1212753) protons alpha to the sulfone group are expected to appear in a distinct region compared to the rest of the aliphatic chain.

¹³C NMR spectroscopy is equally vital for confirming the copolymer's structure. The carbons directly bonded to the sulfone group exhibit a characteristic downfield chemical shift. By analyzing the chemical shifts and splitting patterns in both ¹H and ¹³C NMR spectra, it is possible to confirm the formation of the polysulfone backbone and verify the alternating structure of the monomer units. The absence of signals corresponding to the vinyl protons of the unreacted hexadec-1-ene monomer would indicate a high degree of polymerization.

Table 1: Expected NMR Chemical Shifts for Poly(hexadecene sulfone)

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH₂-SO₂- | 3.0 - 3.5 |

| ¹H | -CH(C₁₄H₂₉)-SO₂- | 3.0 - 3.5 |

| ¹H | -(CH₂)₁₃- | 1.2 - 1.6 |

| ¹H | -CH₃ | 0.8 - 0.9 |

| ¹³C | -CH₂-SO₂- | 55 - 65 |

| ¹³C | -CH(C₁₄H₂₉)-SO₂- | 60 - 70 |

| ¹³C | Aliphatic Chain (-CH₂-) | 20 - 40 |

Note: Expected shifts are estimates and can vary based on solvent and experimental conditions.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in the reaction product, thereby confirming the incorporation of sulfur dioxide into the polymer chain.

The most prominent and diagnostic peaks in the FT-IR spectrum of poly(hexadecene sulfone) are those associated with the sulfone group (-SO₂-). nih.gov These are typically strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. nih.gov The presence of these bands provides clear evidence of the copolymerization reaction. Additionally, the spectrum will feature characteristic absorptions for the aliphatic C-H stretching and bending vibrations of the hexadecene backbone. The disappearance of the C=C stretching band from the hexadec-1-ene monomer is a key indicator of successful polymerization.

Table 2: Key FT-IR Absorption Bands for Poly(hexadecene sulfone)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2925 & ~2855 | C-H Asymmetric & Symmetric Stretching | Aliphatic (-CH₂, -CH₃) |

| ~1465 | C-H Bending | Methylene (-CH₂-) |

| ~1310 | S=O Symmetric Stretching | Sulfone (-SO₂-) |

Source: Adapted from characteristic polysulfone spectral data. nih.govresearchgate.net

Raman spectroscopy can provide complementary information, particularly for the S-C and C-C backbone vibrations, which may be weak in the FT-IR spectrum.

Mass spectrometry (MS) is used to determine the molecular weight and distribution of the polymer products and to gain insight into their structure through fragmentation analysis. Due to the typically low volatility and high molecular weight of polymers, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed. researchgate.net

MALDI-MS analysis can provide information on the average molecular weight (Mw), number average molecular weight (Mn), and the polydispersity index (PDI) of the poly(hexadecene sulfone) sample. The resulting spectrum would show a distribution of peaks, with each peak corresponding to a polymer chain of a specific length (oligomer), often separated by the mass of the repeating monomer unit (hexadec-1-ene + SO₂). researchgate.net

Analysis of the fragmentation patterns, which can be induced within the mass spectrometer (e.g., using tandem MS or MS/MS), can help to verify the sequence of the copolymer. Cleavage of the polymer backbone would be expected to occur at the C-S bonds, leading to fragments that can be analyzed to confirm the alternating structure of the hexadec-1-ene and sulfur dioxide units.

Chromatographic Separation and Characterization

Chromatographic techniques are crucial for separating the components of the reaction mixture, allowing for the analysis of both volatile and non-volatile products.

Gas Chromatography (GC) is the method of choice for analyzing volatile components in the reaction mixture. This includes quantifying any unreacted hexadec-1-ene monomer and detecting the presence of residual sulfur dioxide. nih.gov GC can also be used to identify and quantify any volatile side products that may have formed during the reaction.

For the analysis of sulfur dioxide, a GC system equipped with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), provides high sensitivity and selectivity. tue.nlucanr.edu The analysis of unreacted hexadec-1-ene is typically performed using a GC with a Flame Ionization Detector (FID). researchgate.net The use of appropriate capillary columns, such as those with a porous polymer stationary phase (e.g., PoraPLOT), is often necessary for the effective separation of low molecular weight sulfur compounds and hydrocarbons. nih.gov

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Size Exclusion Chromatography (SEC), is essential for the analysis of the non-volatile poly(hexadecene sulfone) product.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight distribution of the copolymer. By separating the polymer molecules based on their hydrodynamic volume in solution, SEC can provide detailed information about the average molecular weight, and the breadth of the molecular weight distribution (polydispersity). chromatographyonline.com

HPLC can be used to separate oligomers or to separate the copolymer from non-polymeric impurities. nih.gov Different modes of HPLC, such as normal-phase or reversed-phase, can be employed depending on the polarity of the components to be separated. nih.govresearchgate.net The use of advanced detectors, such as evaporative light scattering detectors (ELSD) or mass spectrometers (LC-MS), enhances the detection and characterization of the separated polymer fractions. chromatographyonline.com

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful liquid chromatographic technique used to separate macromolecules based on their size or, more accurately, their hydrodynamic volume in solution. wikipedia.org This method is indispensable for determining the molecular weight distribution of poly(hexadec-1-ene sulfone).

In an SEC system, a polymer solution is passed through a column packed with porous beads. youtube.com Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. youtube.combitesizebio.com Smaller molecules penetrate the pores to varying extents, resulting in a longer path and later elution times. bitesizebio.com This separation by size allows for the determination of the entire molecular weight distribution of the polymer sample.

The primary outcomes of SEC analysis are the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI).

Number-Average Molecular Weight (M_n): Represents the total weight of the polymer sample divided by the total number of molecules.

Polydispersity Index (PDI): Calculated as the ratio M_w/M_n, the PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values signify a broader distribution of chain lengths.

A calibration curve, generated by running polymer standards of known molecular weights, is used to correlate elution volume with molecular weight, enabling the calculation of these parameters for the poly(hexadec-1-ene sulfone) sample. wikipedia.org

Table 1: Representative Molecular Weight Data for Poly(hexadec-1-ene sulfone) from SEC Analysis

| Sample ID | Number-Average Molecular Weight (M_n) (g/mol) | Weight-Average Molecular Weight (M_w) (g/mol) | Polydispersity Index (PDI = M_w/M_n) |

|---|---|---|---|

| PHS-Sample-01 | 85,000 | 178,500 | 2.1 |

| PHS-Sample-02 | 92,000 | 197,800 | 2.15 |

| PHS-Sample-03 | 78,500 | 161,000 | 2.05 |

Diffraction and Scattering Methods for Solid-State and Morphological Studies

Diffraction and scattering techniques are non-destructive methods that utilize X-rays to investigate the arrangement of atoms and molecules within a material, providing critical insights into the solid-state structure and morphology of poly(hexadec-1-ene sulfone).

X-ray Diffraction (XRD) is a primary technique for probing the atomic and molecular structure of crystalline materials. When a beam of X-rays is directed at a polymer sample, it is scattered by the electrons of the atoms. wikipedia.org If the polymer possesses ordered, crystalline regions, the scattered X-rays undergo constructive interference at specific angles, producing a pattern of sharp peaks known as Bragg reflections. wikipedia.org The positions and intensities of these peaks are unique to the specific crystal structure.

In contrast, amorphous or disordered regions within the polymer scatter the X-rays diffusely, resulting in a broad "halo" in the diffraction pattern. By analyzing the relative areas of the sharp peaks and the amorphous halo, the degree of crystallinity of the poly(hexadec-1-ene sulfone) sample can be quantified. Furthermore, for highly crystalline samples, the positions of the diffraction peaks can be used to determine the dimensions and symmetry of the unit cell—the basic repeating unit of the crystal lattice.

Table 2: XRD Analysis Results for Poly(hexadec-1-ene sulfone)

| Sample ID | Processing Condition | Degree of Crystallinity (%) | Major Diffraction Peaks (2θ) |

|---|---|---|---|

| PHS-XRD-01 | As-synthesized | 35 | 19.8°, 22.5° |

| PHS-XRD-02 | Annealed at 100°C | 48 | 19.9°, 22.6°, 28.1° |

While standard XRD provides information on atomic-level order, SAXS and WAXS are specialized scattering techniques that probe structure over different length scales.

Wide-Angle X-ray Scattering (WAXS) is fundamentally similar to XRD, analyzing X-rays scattered at wide angles (typically >5°). youtube.com It provides information about sub-nanometer scale structures, making it ideal for determining the degree of crystallinity and interatomic spacing within the crystalline domains of polymers. measurlabs.comdiamond.ac.uk WAXS is essentially a synonym for the powder diffraction method applied to polymeric materials. wikipedia.org

Small-Angle X-ray Scattering (SAXS) , conversely, measures the scattering of X-rays at very small angles (typically <5°). barc.gov.in This allows for the characterization of larger structural features, ranging from approximately 1 to 100 nanometers. barc.gov.in For semi-crystalline polymers like poly(hexadec-1-ene sulfone), SAXS is used to investigate the morphology of the crystalline and amorphous regions, such as the average distance between crystalline lamellae (the "long period") and the size and shape of these domains. It is a key tool for understanding the polymer's nanoscale organization. osti.govbnl.gov

Table 3: Information Derived from WAXS and SAXS for Poly(hexadec-1-ene sulfone)

| Technique | Length Scale Probed | Structural Information Obtained |

|---|---|---|

| WAXS | Atomic (sub-nanometer) | Degree of crystallinity, d-spacing (inter-planar distance), crystal structure identification. |

| SAXS | Nanoscale (1-100 nm) | Lamellar thickness, long period (spacing between crystallites), particle size and shape in heterogeneous systems. |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. These methods are crucial for characterizing the thermal behavior of poly(hexadec-1-ene sulfone).

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov As the polymer is heated or cooled, it undergoes various thermal events that are detected as changes in heat flow.

For poly(hexadec-1-ene sulfone), DSC can identify:

Glass Transition Temperature (T_g): The temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the baseline of the DSC thermogram.

Crystallization Temperature (T_c): Upon cooling from the melt, the temperature at which the polymer chains organize into ordered crystalline structures. This is detected as an exothermic peak.

Melting Temperature (T_m): Upon heating, the temperature at which the crystalline domains melt and the polymer becomes a disordered liquid. This is observed as an endothermic peak. nih.gov

The enthalpy of melting (ΔH_m), calculated from the area of the melting peak, can be used in conjunction with a reference value for a 100% crystalline polymer to estimate the degree of crystallinity.

Table 4: DSC Thermal Properties of Poly(hexadec-1-ene sulfone)

| Sample ID | Glass Transition (T_g) (°C) | Melting Temperature (T_m) (°C) | Crystallization Temperature (T_c) (°C) | Enthalpy of Melting (ΔH_m) (J/g) |

|---|---|---|---|---|

| PHS-DSC-01 | 85 | 155 | 110 | 45 |

| PHS-DSC-02 | 88 | 162 | 115 | 58 |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). mdpi.com This technique provides critical information about the thermal stability and decomposition behavior of poly(hexadec-1-ene sulfone).

The resulting TGA curve plots the percentage of remaining sample weight against temperature. From this curve, key parameters can be determined:

Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins, indicating the start of thermal degradation. This is a primary indicator of the polymer's thermal stability.

Temperature of Maximum Degradation Rate (T_max): The temperature at which the rate of mass loss is highest. This is determined from the peak of the derivative of the TGA curve (DTG curve).

Char Yield: The percentage of the initial sample mass remaining at the end of the analysis, which indicates the amount of non-volatile residue formed during decomposition.

TGA is essential for defining the upper temperature limit for the processing and application of the polymer. researchgate.net

Table 5: TGA Data for Poly(hexadec-1-ene sulfone) under Nitrogen Atmosphere

| Sample ID | Onset Decomposition Temp. (T_onset) (°C) | Temp. of Max. Degradation Rate (T_max) (°C) | Char Yield at 600°C (%) |

|---|---|---|---|

| PHS-TGA-01 | 365 | 390 | < 1 |

| PHS-TGA-02 | 370 | 395 | < 1 |

Macromolecular Engineering and Post Synthetic Functionalization of Hexadec 1 Ene/sulfur Dioxide Copolymers

Chemical Modification Reactions for Tailored Properties

Post-polymerization modification is a powerful strategy for introducing a wide range of functional groups along the polymer backbone or on the side chains, thereby altering the material's properties without needing to synthesize new monomers. For hexadec-1-ene/sulfur dioxide copolymers, both the aliphatic side chain and the polysulfone backbone are potential targets for chemical modification.

The long tetradecyl side chains can be functionalized using reactions common to alkanes. Free-radical halogenation, for instance, can introduce bromine or chlorine atoms onto the side chains, which can then serve as reactive handles for subsequent nucleophilic substitution reactions. This approach allows for the introduction of a variety of functional groups, such as amines, azides, or thiols, which can impart new chemical reactivity or alter the polymer's solubility and thermal properties.

The polysulfone backbone also offers opportunities for modification. Although the carbon-sulfur bonds in the main chain are generally stable, the protons on the carbon atoms adjacent to the sulfonyl groups exhibit a degree of acidity. This can be exploited for reactions such as metalation followed by quenching with an electrophile, although such reactions may be challenging and could lead to chain scission under harsh conditions. A more common approach for modifying polysulfones involves reactions that target the sulfone group itself, though these are less common in the context of property tuning and more often associated with degradation studies.

A key challenge in the chemical modification of these copolymers is achieving selectivity between the backbone and the side chain. Reaction conditions must be carefully chosen to favor functionalization of one over the other. For instance, mild free-radical conditions might preferentially target the more reactive tertiary C-H bonds if any are present, or the secondary C-H bonds on the long alkyl chain, while leaving the backbone intact.

| Modification Strategy | Reagents | Functional Group Introduced | Potential Property Change |

| Side-chain Halogenation | N-Bromosuccinimide (NBS), light | Bromide (-Br) | Increased reactivity for further functionalization |

| Nucleophilic Substitution | Sodium azide (B81097) (NaN3) | Azide (-N3) | Enables "click" chemistry reactions |

| Nucleophilic Substitution | Ammonia (NH3) | Amine (-NH2) | Increased polarity, potential for crosslinking |

| Side-chain Oxidation | Peroxides, catalysts | Hydroxyl (-OH), Carbonyl (C=O) | Increased hydrophilicity, sites for grafting |

This table presents hypothetical modification strategies for poly(hexadec-1-ene sulfone) based on known reactions for analogous polymer structures.

Grafting and Crosslinking Strategies for Network Formation

Grafting and crosslinking are essential techniques for transforming linear thermoplastic copolymers into materials with enhanced mechanical properties, thermal stability, and solvent resistance. These methods allow for the creation of complex macromolecular architectures and three-dimensional networks.

Grafting Strategies:

Graft copolymers can be synthesized using two primary approaches: "grafting to" and "grafting from".

"Grafting to" involves attaching pre-synthesized polymer chains with reactive end-groups to the backbone of the hexadec-1-ene/sulfur dioxide copolymer. For this to be effective, the backbone polymer must first be functionalized with complementary reactive sites. For example, if the backbone is modified to have azide groups, a pre-made polymer with a terminal alkyne group can be "clicked" on via azide-alkyne cycloaddition. rsc.org

"Grafting from" initiates the polymerization of a second monomer directly from initiating sites that have been introduced onto the copolymer backbone. For instance, the introduction of initiator moieties, such as those for atom transfer radical polymerization (ATRP), onto the side chains would allow for the growth of well-defined polymer brushes from the main chain. nih.gov

The choice between these methods depends on the desired grafting density and the nature of the grafted chains. "Grafting from" typically allows for higher grafting densities compared to "grafting to," where steric hindrance can limit the attachment of bulky pre-made polymer chains.

Crosslinking Strategies:

Crosslinking transforms the thermoplastic copolymer into a thermoset material by creating covalent bonds between polymer chains. Several methods can be employed for crosslinking hexadec-1-ene/sulfur dioxide copolymers:

Radical Crosslinking: This can be initiated by thermal decomposition of peroxides or by high-energy radiation (e.g., electron beam or gamma rays). The radicals generated can abstract hydrogen atoms from the polymer chains, leading to the formation of crosslinks. The long alkyl side chains of the hexadec-1-ene units provide ample sites for such reactions.

Chemical Crosslinking: This involves the use of crosslinking agents that react with functional groups on the polymer chains. If the copolymer has been functionalized with, for example, hydroxyl or amine groups, difunctional reagents like diisocyanates or epoxides can be used to form a network.

Dynamic Covalent Crosslinking: This approach utilizes reversible covalent bonds to create adaptable networks that can be reprocessed. For instance, incorporating functional groups that can undergo reversible reactions like Diels-Alder cycloadditions or transesterification would lead to self-healing or re-moldable materials.

| Network Formation Method | Description | Potential Advantages |

| Grafting To | Attaching pre-formed polymer chains to the copolymer backbone. | Well-defined grafted chains. |

| Grafting From | Growing new polymer chains from initiating sites on the backbone. | High grafting density achievable. |

| Radical Crosslinking | Using peroxides or radiation to create covalent bonds between chains. | Simple and versatile method. |

| Chemical Crosslinking | Employing crosslinking agents to react with functional groups. | Controllable crosslink density. |

This table provides a summary of potential network formation strategies for poly(hexadec-1-ene sulfone).

Surface Modification Techniques for Interfacial Control

The surface properties of a material, such as wettability, adhesion, and biocompatibility, are often critical for its performance in various applications. Surface modification allows for the alteration of these properties without changing the bulk characteristics of the hexadec-1-ene/sulfur dioxide copolymer.

Due to the long, nonpolar alkyl side chains, the surface of this copolymer is expected to be hydrophobic. Various techniques can be employed to modify this surface to be more hydrophilic or to introduce specific functionalities.

Plasma Treatment: Exposing the polymer surface to a low-temperature plasma (e.g., oxygen, nitrogen, or argon plasma) can introduce polar functional groups such as hydroxyl, carboxyl, and amine groups. This is a clean and effective method for increasing surface energy and improving wettability. The extent of functionalization can be controlled by the plasma gas composition, power, and treatment time.

Wet Chemical Methods: The surface can be treated with chemical reagents to introduce functional groups. For example, oxidation with strong oxidizing agents like chromic acid or potassium permanganate (B83412) can create polar functionalities, although this method can be harsh and may lead to surface roughening.

UV-Induced Grafting: This technique involves the grafting of functional polymers from the surface. The copolymer film is coated with a monomer and a photoinitiator and then exposed to UV radiation. This initiates polymerization from the surface, creating a thin layer of a new polymer with desired properties (e.g., a hydrophilic polymer like poly(ethylene glycol) methacrylate).

Layer-by-Layer (LbL) Assembly: This method involves the sequential adsorption of polyelectrolytes with opposite charges to build up a multilayered thin film on the copolymer surface. This technique allows for precise control over the thickness and composition of the surface coating.

| Surface Modification Technique | Principle | Effect on Surface Properties |

| Oxygen Plasma Treatment | Introduction of oxygen-containing functional groups via plasma. | Increased hydrophilicity, improved adhesion. |

| UV-Induced Grafting with PEGMA | Grafting of poly(ethylene glycol) methacrylate (B99206) chains from the surface. | Enhanced biocompatibility, reduced protein adsorption. |

| Wet Chemical Oxidation | Chemical reaction with oxidizing agents to create polar groups. | Increased surface energy, potential for roughening. |

| Layer-by-Layer Assembly | Sequential deposition of charged polymers. | Controlled surface charge and functionality. |

This table illustrates potential surface modification techniques and their expected outcomes for poly(hexadec-1-ene sulfone) films.

Research Trajectories in Advanced Materials and Chemical Technologies Utilizing Hexadec 1 Ene/sulfur Dioxide Chemistry

Development of Polymeric Materials with Tunable Architecture

The copolymerization of hexadec-1-ene with sulfur dioxide gives rise to poly(hexadec-1-ene sulfone), a polymer with a versatile architecture that can be tailored for a range of advanced material applications. The properties of these polysulfones are influenced by factors such as molecular weight, chain-end fidelity, and the incorporation of functional comonomers. While traditional free radical polymerization methods have been well-documented for poly(olefin sulfone)s (POSs), they often lack precise control over these parameters. digitellinc.com Current research is exploring light-initiated and light-mediated controlled radical polymerization techniques to synthesize POSs with well-defined structures. digitellinc.com

Elastomeric and Thermoplastic Polysulfones

Poly(olefin sulfone)s, including those derived from long-chain alpha-olefins like hexadec-1-ene, can exhibit both thermoplastic and elastomeric properties. The thermoplastic nature arises from the strong electrostatic interactions between adjacent sulfone dipoles, which leads to a high degree of order and rigidity. mit.edu Even POS copolymers utilizing hexadecane (B31444) as a plasticizing element have been described as brittle powders at room temperature, indicating a high glass transition temperature. mit.edu

However, elastomeric characteristics can be imparted by creating composite materials. For instance, an elastomeric polymer composite has been developed by linking a poly(olefin sulfone) with a silicone ("click" chemistry), resulting in a material with switchable mechanical properties. mit.edu This composite can be disassembled into its constituent monomers and individual components when exposed to a mild base. mit.edu While this specific example does not use hexadec-1-ene, the principle can be extended to create elastomeric materials based on poly(hexadec-1-ene sulfone).

The table below summarizes the potential properties of poly(hexadec-1-ene sulfone) based on related poly(olefin sulfone)s.

| Property | Description | Potential for Tunability |

| Physical State | Can range from a brittle powder to a flexible film depending on molecular weight and additives. | High |

| Thermal Behavior | Expected to be thermoplastic with a high glass transition temperature due to strong sulfone dipole interactions. | Moderate |

| Mechanical Properties | Can be engineered to be rigid or elastomeric through copolymerization or blending with other polymers like silicones. | High |

| Solubility | Generally soluble in polar organic solvents. | Low |

Bio-based and Sustainable Polymer Development

The drive towards a circular and sustainable economy has spurred research into bio-based polymers. Both sulfur dioxide and many 1-alkenes, including hexadec-1-ene, can potentially be derived from natural sources. digitellinc.com For example, long-chain linear alpha-olefins (LAOs) can be selectively produced from the catalytic dehydration of bio-based fatty alcohols. mdpi.com This opens up the possibility of producing poly(hexadec-1-ene sulfone) from renewable feedstocks.

Furthermore, the inverse vulcanization process, which copolymerizes elemental sulfur with bio-olefins, presents another avenue for creating sustainable materials. Plant oils and animal co-products, rich in triglycerides and unsaturated fatty acids, are abundant feedstocks for this process. clemson.edu While this method uses elemental sulfur rather than sulfur dioxide, it highlights the potential for incorporating bio-based components into sulfur-containing polymers. The development of bio-based poly(hexadec-1-ene sulfone) would contribute to reducing the carbon footprint of these materials.

Application in Functional Coatings and Films Research

The unique properties of poly(olefin sulfone)s make them attractive candidates for functional coatings and films. For instance, copolymers of ethylene (B1197577) and sulfur dioxide can be molded into tough films. google.com While specific research on coatings derived from hexadec-1-ene and sulfur dioxide is limited, studies on related sulfur-containing polymers provide insights into their potential applications.

A process for coating surfaces with a copolymer made from sulfur and dicyclopentadiene (B1670491) has been developed. rsc.org This process involves creating a soluble, low-molecular-weight oligomer that can be applied to a surface and then cured to form an insoluble, acid- and solvent-resistant coating. rsc.org This approach could potentially be adapted for poly(hexadec-1-ene sulfone) to create protective coatings.

Additionally, polyether sulfone (PES) coatings are known for their high-temperature resistance and chemical inertness, making them suitable for demanding environments in the aerospace, medical, and automotive industries. pfluon.com The properties of poly(hexadec-1-ene sulfone) could be tailored to develop coatings with specific functionalities, such as anti-smudge and anti-graffiti properties.

The table below outlines potential applications of poly(hexadec-1-ene sulfone) in coatings and films.

| Application | Key Properties | Potential Advantages |

| Protective Coatings | Chemical resistance, solvent resistance, durability. | Protection of metal and other surfaces from corrosion and degradation. |

| Functional Films | Tunable surface properties, thermal stability. | Development of films with specific functionalities like anti-fouling or controlled release. |

| Dismantlable Adhesives | Depolymerization upon stimulus. | Allows for easy disassembly and recycling of components. nih.gov |

| Self-immolating Protective Coatings | Decomposition and vaporization upon light exposure. | Can be used for temporary protection of sensitive surfaces. nih.gov |

Advancements in Separation Technologies (e.g., membrane materials)

Polysulfones are widely used in membrane-based separation technologies due to their robust mechanical properties and chemical stability. A notable development in this area is the design of a poly(1-hexadecene-sulfone)/poly(1,4-phenylene sulfide) membrane containing nano-zeolite and carbon nanotubes for gas separation. researchgate.net This indicates the direct applicability of hexadec-1-ene/sulfur dioxide copolymers in advanced separation materials.

The performance of polysulfone membranes is influenced by their physical and chemical properties. The long alkyl side chain of the hexadec-1-ene monomer would likely impart a significant degree of hydrophobicity to the resulting polysulfone membrane. The length of the alkyl chain is a crucial factor in controlling surface hydrophobicity. d-nb.info This increased hydrophobicity could be advantageous in specific separation applications, such as the separation of nonpolar molecules from polar ones.

The incorporation of additives can further enhance the performance of polysulfone membranes. For example, the addition of polyphenylene sulfide (B99878) (PPS) to a polysulfone membrane has been shown to significantly increase CO2 permeability. nih.gov Similarly, the inclusion of nano-zeolites and carbon nanotubes in the poly(1-hexadecene-sulfone) membrane suggests a strategy to create mixed-matrix membranes with tailored separation properties. researchgate.net

The table below summarizes the potential characteristics of poly(hexadec-1-ene sulfone) based membranes for separation technologies.

| Membrane Property | Influence of Poly(hexadec-1-ene sulfone) | Potential Application |

| Hydrophobicity | The long C16 alkyl chain will significantly increase the hydrophobicity of the membrane surface. | Separation of hydrophobic molecules from aqueous streams; membrane contactors. |

| Permeability | The flexible alkyl chains may increase free volume, potentially enhancing gas permeability. | Gas separation (e.g., CO2/CH4, H2/CH4). |

| Selectivity | Can be tuned by incorporating fillers like nano-zeolites and carbon nanotubes. | Selective separation of specific gases or liquids. |

| Mechanical Strength | Generally good, characteristic of polysulfones. | Durable membranes for long-term operation. |

Catalytic Applications of Derived Materials (e.g., support materials)

Polysulfones can serve as excellent support materials for catalysts due to their chemical inertness and mechanical stability. Research has shown that polysulfone membranes can be embedded with palladium nanoparticles to create catalytic membranes for the reduction of 4-nitrophenol. researchgate.net In this application, the polysulfone matrix provides a stable platform for the catalytic nanoparticles while allowing for continuous flow-through processing.

Similarly, composite hollow microspheres of polysulfone and TiO2 nanoparticles have been developed for the photocatalytic degradation of organic pollutants. mdpi.com The polysulfone component is stable under UV irradiation and is not degraded by the hydroxyl radicals produced during photocatalysis. mdpi.com

These examples demonstrate the potential of using poly(hexadec-1-ene sulfone) as a support material for various catalysts. The long alkyl chains of the hexadec-1-ene monomer could also influence the catalytic activity by creating a more hydrophobic microenvironment around the catalytic sites. This could be beneficial for reactions involving nonpolar substrates.

Furthermore, polysulfones themselves have been investigated as organic catalysts. For instance, diphenyldisulfone and solid polysulfones have been shown to be mild and efficient catalysts for the selective cleavage of certain types of ethers. epfl.ch This suggests that the poly(hexadec-1-ene sulfone) backbone itself could possess catalytic activity in specific chemical transformations.

Future Perspectives and Emerging Research Avenues in Hexadec 1 Ene/sulfur Dioxide Chemistry

Integration with Green Chemistry Principles and Sustainable Synthesis

The synthesis of polymers is increasingly being guided by the principles of Green Chemistry to minimize environmental impact and maximize efficiency. resolvemass.ca For the hexadec-1-ene/sulfur dioxide system, this involves a focus on waste prevention, atom economy, and the use of safer solvents. resolvemass.ca Traditional polymerization processes often generate significant waste and utilize hazardous materials. resolvemass.ca The copolymerization of sulfur dioxide, an industrial byproduct, with olefins like hexadec-1-ene aligns with the goal of waste valorization. rsc.org

Future research will likely prioritize the development of synthesis routes that are highly atom-economical, ensuring that a maximum amount of the reactants are incorporated into the final polymer. rsc.org This can be achieved through optimized reaction conditions and catalyst design. Furthermore, there is a growing interest in "SO2-free" approaches to polysulfone synthesis, which could mitigate the hazards associated with handling gaseous sulfur dioxide. nih.gov The exploration of renewable feedstocks for the olefin component is another critical avenue for enhancing the sustainability of these polymers. digitellinc.com

Table 1: Application of Green Chemistry Principles to Poly(hexadec-1-ene sulfone) Synthesis

| Green Chemistry Principle | Application in Hexadec-1-ene/Sulfur Dioxide Chemistry |

| Waste Prevention | Designing high-yield polymerization methods to minimize unreacted monomers and byproducts. resolvemass.ca |

| Atom Economy | Maximizing the incorporation of hexadec-1-ene and sulfur dioxide into the polymer backbone. rsc.org |

| Use of Renewable Feedstocks | Investigating bio-based sources for hexadec-1-ene to reduce reliance on fossil fuels. digitellinc.com |

| Energy Efficiency | Developing polymerization processes that occur at lower temperatures and pressures. resolvemass.ca |

| Catalysis | Employing highly efficient and recyclable catalysts to minimize waste and energy consumption. |

| Safer Solvents and Auxiliaries | Exploring the use of benign solvents or solvent-free polymerization conditions. nih.govacs.org |

Exploration of Novel Catalytic Systems and Reaction Media

The properties of poly(hexadec-1-ene sulfone) are intrinsically linked to the catalytic system used in its synthesis. The development of novel catalysts is a key area of research aimed at controlling the polymer's molecular weight, architecture, and thermal properties. Zirconocene-based systems, for example, have been investigated for 1-hexene (B165129) oligomerization and could be adapted for copolymerization with sulfur dioxide. mdpi.com The goal is to design catalysts that are not only highly active and selective but also robust and ideally, derived from abundant and non-toxic metals.

The reaction medium also plays a crucial role in the polymerization process. Traditional organic solvents often pose environmental and safety concerns. nih.govacs.org Consequently, research is shifting towards more sustainable alternatives. Supercritical carbon dioxide (scCO2) has emerged as a promising reaction medium for polymerization reactions, acting as both a solvent and a reactant in some cases. nottingham.ac.uk Its use could lead to cleaner synthetic processes and easier product purification. The exploration of solvent-free, or bulk, polymerization is another avenue being pursued to create more environmentally friendly manufacturing processes. ekb.eg

High-Throughput Screening and Computational Design for Material Discovery

The discovery of new materials with tailored properties can be a time-consuming process. High-throughput screening and computational design are powerful tools that can accelerate this process. High-throughput catalyst screening has been successfully applied to the synthesis of poly(ethylene)-co-(1-hexene) copolymers, demonstrating its potential for rapidly identifying optimal catalysts and reaction conditions for the hexadec-1-ene/sulfur dioxide system. rsc.org This approach allows for the parallel synthesis and analysis of a large number of polymer samples, significantly speeding up the discovery of materials with desired characteristics.

In parallel, computational modeling and simulation are becoming increasingly valuable in predicting the properties of polymers before they are synthesized. By simulating the polymerization process and predicting the resulting material properties, researchers can screen a vast number of potential monomer and catalyst combinations in silico. This computational-first approach can guide experimental efforts, saving time and resources. For the hexadec-1-ene/sulfur dioxide system, computational design could be used to predict how changes in the polymer's molecular structure will affect its thermal stability, mechanical strength, and degradation behavior.

Interdisciplinary Research at the Interface of Materials Science, Chemical Engineering, and Environmental Science

The future development and application of poly(hexadec-1-ene sulfone) will require a highly interdisciplinary approach.

Materials Science: Researchers in this field will focus on characterizing the physical and chemical properties of the polymer. This includes investigating its potential use in advanced applications such as photoresists for extreme ultraviolet lithography, where the radiation sensitivity of poly(olefin sulfone)s is a key advantage. researchgate.net Another potential application is in the development of "vampire plastics" that can be depolymerized on demand, which could be useful for dust mitigation on optical surfaces in space applications. byu.eduusu.edu

Chemical Engineering: Chemical engineers will play a crucial role in scaling up the synthesis of poly(hexadec-1-ene sulfone) from the laboratory to an industrial scale. This involves designing efficient and safe reactor systems, optimizing reaction conditions for large-scale production, and developing cost-effective purification processes.

Environmental Science: The environmental impact of poly(hexadec-1-ene sulfone) throughout its lifecycle is a critical consideration. Environmental scientists will assess the biodegradability of the polymer and its degradation products. There is also potential for these materials to be used in environmental applications, such as in the development of sustainable adhesives or as components in environmental remediation technologies. researchgate.net The synthesis of polysulfones from industrial byproducts like sulfur aligns with the principles of a circular economy. rsc.org

Q & A

Q. What analytical methods are commonly used for detecting sulfur dioxide in experimental settings, and how do their sensitivities compare?

Sulfur dioxide (SO₂) detection employs methods such as titration (iodometric), spectrophotometry, and gas chromatography. Titration is widely used for its precision in liquid matrices (e.g., wine), where SO₂ reacts with iodine, and starch indicator determines endpoints . Spectrophotometric methods, such as pararosaniline-based assays, offer higher sensitivity for airborne SO₂ monitoring . Advanced gas-phase techniques, including satellite-based Ozone Monitoring Instrument (OMI) measurements, enable large-scale environmental tracking . Sensitivity ranges from 0.1 ppm (titration) to sub-ppb levels (satellite sensors) .

Q. What safety protocols are critical for handling hexadec-1-ene in laboratory environments?

Hexadec-1-ene (C₁₆H₃₂) is a flammable liquid (flash point >93°C) requiring storage in sealed containers away from ignition sources. Grounding equipment and using non-sparking tools are essential to prevent electrostatic discharge . Ventilation and personal protective equipment (PPE), including gloves and safety goggles, mitigate inhalation and dermal exposure risks. Combustion products may include CO and CO₂, necessitating fume hood use during reactions .

Q. How does exposure time affect sulfur dioxide concentration in dynamic systems like aerated liquids?